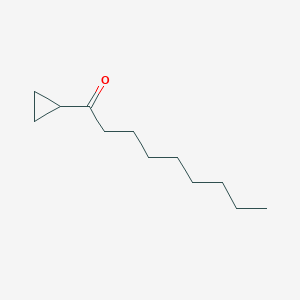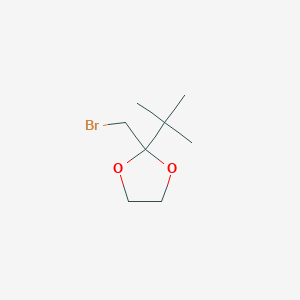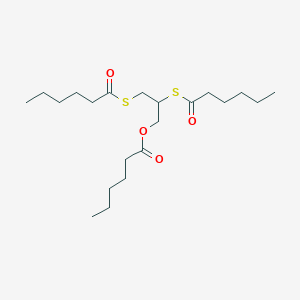![molecular formula C16H15ClN2O3 B14609878 4-[(E)-(4-Methoxyphenyl)diazenyl]phenyl 3-chloropropanoate CAS No. 58586-49-5](/img/structure/B14609878.png)
4-[(E)-(4-Methoxyphenyl)diazenyl]phenyl 3-chloropropanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(E)-(4-Methoxyphenyl)diazenyl]phenyl 3-chloropropanoate is an organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a diazenyl group (-N=N-) attached to aromatic rings. The compound is known for its vibrant color and is often used in dyeing processes. Its molecular formula is C16H15ClN2O3.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(4-Methoxyphenyl)diazenyl]phenyl 3-chloropropanoate typically involves the diazotization of 4-methoxyaniline followed by a coupling reaction with phenyl 3-chloropropanoate. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium salt intermediate.
Diazotization: 4-methoxyaniline is treated with sodium nitrite (NaNO2) and hydrochloric acid (HCl) at low temperatures (0-5°C) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with phenyl 3-chloropropanoate in an alkaline medium to form the desired azo compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Processing: Large reactors are used to carry out the diazotization and coupling reactions.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
化学反应分析
Types of Reactions
4-[(E)-(4-Methoxyphenyl)diazenyl]phenyl 3-chloropropanoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group (-N=N-) leads to the formation of corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) and acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
科学研究应用
4-[(E)-(4-Methoxyphenyl)diazenyl]phenyl 3-chloropropanoate has several applications in scientific research:
Chemistry: Used as a dye and indicator in various chemical reactions.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential therapeutic properties.
Industry: Utilized in the production of dyes and pigments for textiles and plastics.
作用机制
The mechanism of action of 4-[(E)-(4-Methoxyphenyl)diazenyl]phenyl 3-chloropropanoate involves its interaction with molecular targets through the azo group. The compound can undergo photochemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. The pathways involved include:
Photochemical Reactions: Absorption of light leads to the cleavage of the azo bond, forming reactive radicals.
Interaction with Biomolecules: The reactive intermediates can interact with proteins, nucleic acids, and other cellular components, leading to various biological effects.
相似化合物的比较
4-[(E)-(4-Methoxyphenyl)diazenyl]phenyl 3-chloropropanoate can be compared with other azo compounds such as:
Azobenzene: Similar in structure but lacks the methoxy and chloropropanoate groups.
Methyl Orange: A commonly used azo dye with different substituents on the aromatic rings.
Disperse Orange 1: Another azo dye used in textile industry with different substituents.
Uniqueness
The presence of the methoxy group and the chloropropanoate ester makes this compound unique in terms of its chemical reactivity and applications. These functional groups influence its solubility, stability, and interaction with other molecules, making it suitable for specific applications in dyeing and research.
属性
CAS 编号 |
58586-49-5 |
|---|---|
分子式 |
C16H15ClN2O3 |
分子量 |
318.75 g/mol |
IUPAC 名称 |
[4-[(4-methoxyphenyl)diazenyl]phenyl] 3-chloropropanoate |
InChI |
InChI=1S/C16H15ClN2O3/c1-21-14-6-2-12(3-7-14)18-19-13-4-8-15(9-5-13)22-16(20)10-11-17/h2-9H,10-11H2,1H3 |
InChI 键 |
QTNINIQSUPSNEI-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)N=NC2=CC=C(C=C2)OC(=O)CCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















![1-[Acetyl(methyl)amino]-4-methylpenta-1,3-dien-3-yl acetate](/img/structure/B14609871.png)
